molecular formula C14H8ClNO3S B11343498 2-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

2-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11343498
M. Wt: 305.7 g/mol
InChI Key: SGIHLMWMEXOKNA-UHFFFAOYSA-N
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Description

2-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains a chlorophenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and thiophene groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that are environmentally benign is also a consideration in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

2-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and thiophene groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 5-(thiophen-2-yl)-1H-pyrazole
  • 2-Chlorophenyl 5-(thiophen-2-yl)-1,3,4-oxadiazole

Uniqueness

2-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H8ClNO3S

Molecular Weight

305.7 g/mol

IUPAC Name

(2-chlorophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H8ClNO3S/c15-9-4-1-2-5-11(9)18-14(17)10-8-12(19-16-10)13-6-3-7-20-13/h1-8H

InChI Key

SGIHLMWMEXOKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3)Cl

Origin of Product

United States

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